molecular formula C9H7BrN2O4 B6198162 3-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione CAS No. 2438125-85-8

3-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione

Cat. No.: B6198162
CAS No.: 2438125-85-8
M. Wt: 287.07 g/mol
InChI Key: YWTWRPUQGHMUBN-UHFFFAOYSA-N
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Description

3-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione is a synthetic organic compound characterized by its unique structure, which includes a brominated pyrrole ring fused to a piperidine-2,6-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione typically involves the following steps:

  • Bromination of Pyrrole: : The initial step involves the bromination of pyrrole to introduce a bromine atom at the 3-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

  • Formation of Pyrrol-1-yl Intermediate: : The brominated pyrrole is then reacted with a suitable anhydride, such as maleic anhydride, under reflux conditions to form the 2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl intermediate.

  • Cyclization with Piperidine-2,6-dione: : The final step involves the cyclization of the intermediate with piperidine-2,6-dione under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the pyrrole ring and the piperidine-2,6-dione moiety.

    Cycloaddition Reactions: The dione groups can engage in cycloaddition reactions, forming various cyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines, typically under mild to moderate heating.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substituted Derivatives: Products from nucleophilic substitution reactions.

    Oxidized or Reduced Forms: Products from oxidation or reduction reactions.

    Cycloadducts: Products from cycloaddition reactions.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, the compound is explored for its use in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and functional materials.

Mechanism of Action

The mechanism of action of 3-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dione groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including the modulation of cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione: Lacks the bromine atom, resulting in different reactivity and biological activity.

    3-(3-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.

    3-(3-fluoro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.

Uniqueness

The presence of the bromine atom in 3-(3-bromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione imparts unique reactivity and biological properties compared to its analogs. This makes it particularly valuable in applications where specific interactions with biological targets or unique chemical transformations are desired.

Properties

CAS No.

2438125-85-8

Molecular Formula

C9H7BrN2O4

Molecular Weight

287.07 g/mol

IUPAC Name

3-(3-bromo-2,5-dioxopyrrol-1-yl)piperidine-2,6-dione

InChI

InChI=1S/C9H7BrN2O4/c10-4-3-7(14)12(9(4)16)5-1-2-6(13)11-8(5)15/h3,5H,1-2H2,(H,11,13,15)

InChI Key

YWTWRPUQGHMUBN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)Br

Purity

95

Origin of Product

United States

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